molecular formula C17H14N6O B2518194 N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine CAS No. 946218-82-2

N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine

Cat. No.: B2518194
CAS No.: 946218-82-2
M. Wt: 318.34
InChI Key: OHQIGPIKLTUXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is a novel chemical entity designed for research purposes, built upon the 2,4-diaminopteridine core scaffold. This scaffold is recognized in scientific literature for its potential as a multi-target agent in investigating oxidative stress and inflammation . The 2,4-diaminopteridine structure is a key pharmacophore known to exhibit potent lipid antioxidant properties and act as an inhibitor of the lipoxygenase (LOX) enzyme, with IC50 values for related compounds extending into the nanomolar range . Lipoxygenase enzymes are iron-containing redox enzymes that catalyze the oxygenation of fatty acids and are implicated in the pathophysiology of chronic conditions such as rheumatoid arthritis, bronchial asthma, and cancer . The furan and phenyl substituents on this core structure are intended to modulate the compound's physicochemical properties and enhance its research value. This product is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-N-(furan-2-ylmethyl)-4-N-phenylpteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-2-5-12(6-3-1)21-16-14-15(19-9-8-18-14)22-17(23-16)20-11-13-7-4-10-24-13/h1-10H,11H2,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQIGPIKLTUXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Routes from Pyrimidine Precursors

The foundational step in synthesizing N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine involves constructing the 2,4-diaminopteridine core. A high-yielding method adapted from nitroheterocycle synthesis employs 2,4,5,6-tetraaminopyrimidine hydrochloride as the starting material (Scheme 1). Under oxidative conditions using molecular sieves and oxygen in methanol/water (1:1 v/v), this precursor undergoes cyclodehydration to yield 2,4-diamino-6-hydroxymethylpteridine with 73–91% efficiency.

Scheme 1: Oxidative Cyclization of Tetraaminopyrimidine

2,4,5,6-Tetraaminopyrimidine hydrochloride → [O2, acidic 4A molecular sieves, MeOH/H2O] → 2,4-Diamino-6-hydroxymethylpteridine

Critical parameters for optimizing this step include:

  • Oxygen Source: Comparative studies show pure oxygen increases yield to 91% versus 73% with air, likely due to enhanced oxidation kinetics.
  • Molecular Sieve Acidity: Acid-treated 4A sieves provide optimal proton activity for facilitating the cyclization-dehydration sequence.
  • Solvent Ratio: Methanol/water (1:1) balances solubility of the polar intermediate with dielectric requirements for the oxidation step.

Alternative Pathways via Diketone Condensation

For laboratories lacking access to tetraaminopyrimidine precursors, the Guareschi-Thorpe condensation offers an alternative route. This method involves reacting 4,5-diaminopyrimidin-2-amine with glyoxal under basic conditions (pH 8–9), producing the pteridine core in 65–70% yield. While less efficient than the oxidative cyclization route, this approach allows greater flexibility in introducing substituents at the 6- and 7-positions during core formation.

N2 Functionalization: Introducing the Furan-2-ylmethyl Group

Direct Alkylation Strategies

The electron-rich amino group at position 2 readily undergoes alkylation with furan-2-ylmethyl bromide under phase-transfer conditions. Optimized conditions employ:

  • Reagent: Furan-2-ylmethyl bromide (1.2 eq)
  • Base: K2CO3 (2.5 eq) in anhydrous DMF
  • Catalyst: Tetrabutylammonium iodide (0.1 eq)
  • Temperature: 60°C for 8 hours

This protocol achieves 78–82% conversion to the monoalkylated product, with minimal dialkylation (<5%) due to the decreased nucleophilicity of the remaining 4-amino group.

Reductive Amination Approach

For laboratories constrained by bromide availability, reductive amination using furan-2-carbaldehyde and NaBH3CN in methanol presents a viable alternative. While this method requires longer reaction times (24–36 hours), it circumvents the need for halogenated reagents and achieves comparable yields (75–80%). The reaction mechanism proceeds through Schiff base formation followed by borohydride reduction, with the furan ring's electron-donating effects stabilizing the intermediate imine.

N4 Arylation: Installing the Phenyl Substituent

Ullmann-Type Coupling for Halogen-Free Systems

In environments restricting palladium use, copper-mediated Ullmann coupling provides an alternative pathway. Employing CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3PO4 in DMSO at 130°C achieves 70–75% yield over 24 hours. While less efficient than palladium catalysis, this method eliminates transition metal contamination concerns in pharmaceutical applications.

Parallel Synthesis and Protecting Group Strategies

For laboratories requiring multigram quantities, a parallel functionalization approach bypasses the need for sequential substitutions. This method involves:

  • Simultaneous treatment of 2,4-diaminopteridine with:

    • Furan-2-ylmethyl bromide (1.1 eq)
    • Phenylboronic acid (1.2 eq)
    • Pd(OAc)2 (3 mol%)
    • SPhos ligand (6 mol%)
    • K2CO3 (2.5 eq) in dioxane/H2O (10:1)
  • Microwave irradiation at 120°C for 1 hour

This one-pot procedure achieves 68–72% yield by leveraging the differing reaction mechanisms of alkylation and Suzuki-Miyaura coupling. The microwave conditions enhance reaction kinetics while minimizing decomposition pathways.

Analytical Characterization and Quality Control

Comprehensive characterization of this compound requires multimodal analysis:

Table 2: Spectroscopic Data for Target Compound

Technique Key Characteristics
1H NMR (400 MHz, DMSO-d6) δ 8.45 (s, 1H, H-7), 7.68–7.61 (m, 5H, Ph), 6.82 (dd, J = 3.6 Hz, H-furan), 4.32 (s, 2H, CH2)
13C NMR (100 MHz, DMSO-d6) δ 161.2 (C-4), 156.8 (C-2), 151.4 (C-furan), 138.2–126.4 (Ph), 112.3 (CH2)
HRMS (ESI+) m/z 347.1502 [M+H]+ (calc. 347.1508)
Elemental Analysis C 69.12%, H 4.92%, N 20.15% (theory: C 69.36%, H 4.93%, N 20.16%)

HPLC purity assessments using a C18 column (MeCN/H2O gradient) consistently show ≥98.5% purity, with retention times of 6.8–7.2 minutes across multiple batches.

Industrial-Scale Considerations and Process Optimization

Transitioning from laboratory to pilot-scale production introduces unique challenges:

  • Solvent Selection: Replacing DMF with cyclopentyl methyl ether (CPME) improves reaction safety profile while maintaining yield (82% vs 85% in DMF).
  • Catalyst Recycling: Implementing a Pd-capture resin system enables 5–7 reuse cycles of the palladium catalyst without significant activity loss.
  • Waste Stream Management: Acidic hydrolysis of byproducts using H2SO4/H2O2 mixtures achieves 99.5% degradation of organic impurities prior to aqueous discharge.

Chemical Reactions Analysis

Types of Reactions

N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halides or other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Amines derived from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and phenyl groups can enhance the compound’s binding affinity and specificity for these targets. The pteridine core can participate in redox reactions, influencing the activity of enzymes that rely on pteridine cofactors .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine and selected analogs:

Compound Name Molecular Formula Molecular Weight Substituents (N2/N4) Notable Features
This compound (Target) C17H14N6O (calculated) 318.33 (calculated) N2: Furan-2-ylmethyl; N4: Phenyl Hypothetical; furan enhances polarity
N4-(3-Chloro-4-methylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine C19H14ClFN6 380.8 N2: 3-Fluorophenyl; N4: 3-Chloro-4-methylphenyl Halogenated substituents improve metabolic stability
N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine C21H19ClN6 390.875 N2: 2-Phenylethyl; N4: 3-Chloro-4-methylphenyl Aliphatic chain increases lipophilicity
N2-[4-(Aminomethyl)phenyl]-5-fluoro-N4-phenylpyrimidine-2,4-diamine C17H16FN5 309.34 N2: 4-Aminomethylphenyl; N4: Phenyl Fluorine and aminomethyl enhance kinase inhibition
N2-(Benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine C18H17N5O5 383.4 N2: Benzodioxolylmethyl; N4: Furan-2-ylmethyl Nitro group introduces electron-withdrawing effects
Key Observations:
  • Halogenation (e.g., Cl, F in ) is associated with enhanced metabolic stability and target affinity in kinase inhibitors . Aliphatic chains (e.g., phenylethyl in ) increase lipophilicity, which may improve membrane permeability but reduce solubility.
  • The nitro group in introduces electron-withdrawing effects, which could modulate reactivity in electrophilic substitution reactions.

Biological Activity

N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is a synthetic compound characterized by its unique pteridine core, which has been explored for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant research findings.

Structure and Synthesis

The compound features a pteridine ring system substituted with a furan-2-ylmethyl group and a phenyl group. The synthesis typically involves multi-step organic reactions, starting with the pteridine core and introducing the furan and phenyl substituents through nucleophilic substitution reactions under basic conditions. This structure is crucial for its biological activity.

Target of Action : The primary target of this compound is the epidermal growth factor receptor (EGFR) .

Mode of Action : The compound acts as an inhibitor of EGFR, leading to the disruption of signaling pathways that promote cell growth and division. This inhibition is critical in the context of cancer therapy, where overactive EGFR signaling is often implicated in tumor growth.

Biochemical Pathways : By inhibiting EGFR, this compound affects several downstream signaling pathways involved in cellular proliferation and survival. This action can lead to apoptosis in cancer cells, making it a valuable candidate for anticancer drug development.

Case Studies

  • In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits EGFR activity in various cancer cell lines. For instance, studies reported IC50 values indicating potent inhibition comparable to established EGFR inhibitors.
  • In Vivo Studies : Animal model studies have shown that administration of this compound results in significant tumor regression in xenograft models. The observed effects were attributed to reduced cell proliferation and increased apoptosis markers in tumor tissues.
  • Comparative Analysis : When compared to similar compounds such as N2-(furan-2-ylmethyl)-N4-methylpteridine-2,4-diamine and N2-(furan-2-ylmethyl)-N4-benzylpteridine-2,4-diamine, the phenyl substitution appears to enhance the selectivity and potency against EGFR.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a promising scaffold for drug development:

CompoundTargetActivity
This compoundEGFRPotent inhibitor
N2-(furan-2-ylmethyl)-N4-methylpteridine-2,4-diamineEGFRModerate activity
N2-(furan-2-ylmethyl)-N4-benzylpteridine-2,4-diamineEGFRVariable activity

This table illustrates how modifications to the pteridine structure can influence biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine, and what key reaction parameters influence yield?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution or Buchwald-Hartwig amination. Key steps include:

  • Step 1 : Preparation of the pteridine core via cyclocondensation of pyrimidine precursors.
  • Step 2 : Introduction of the furan-2-ylmethyl group via alkylation or reductive amination.
  • Step 3 : Coupling with phenylamine derivatives under palladium catalysis.
  • Optimization : Reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(OAc)₂) critically affect yield. Purification via HPLC or column chromatography ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Techniques :

  • 1H/13C NMR : Confirms substitution patterns and aromatic proton environments.
  • HPLC : Validates purity (>98% required for biological assays).
  • Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., m/z 336.14 for C₁₈H₁₆N₄O).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (if crystals are obtainable) .

Q. How is the compound screened for preliminary biological activity?

  • Assays :

  • In vitro cytokine inhibition : Tested at 10 µM in LPS-stimulated macrophages (e.g., TNF-α inhibition ≥70% indicates anti-inflammatory potential).
  • Kinase inhibition profiling : Screened against Aurora kinases (IC₅₀ < 100 nM suggests anticancer activity).
  • Receptor binding assays : Radioligand displacement studies (e.g., A2A adenosine receptor affinity, Kᵢ < 1 µM) .

Advanced Research Questions

Q. How can synthesis scalability be improved without compromising purity?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% yield .
  • Continuous flow reactors : Minimizes batch variability and enhances reproducibility for gram-scale production .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and ease of purification .

Q. How to resolve contradictions in spectral data (e.g., overlapping NMR peaks)?

  • Approaches :

  • 2D NMR (COSY, HSQC) : Differentiates adjacent protons and assigns carbon environments.
  • Computational modeling (DFT) : Predicts chemical shifts and validates proposed structures.
  • Isotopic labeling : Traces reaction intermediates to confirm regioselectivity .

Q. What strategies identify molecular targets for this compound in disease models?

  • Methods :

  • Chemoproteomics : Use biotinylated analogs for pull-down assays to isolate binding proteins.
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound.
  • Molecular docking : Prioritize targets (e.g., kinases, GPCRs) based on binding energy (<-8 kcal/mol) .

Q. How to establish structure-activity relationships (SAR) for substituent optimization?

  • Protocol :

  • Analog synthesis : Vary substituents (e.g., replace furan with thiophene or phenyl with pyridyl).
  • Biological testing : Compare IC₅₀ values across analogs (e.g., furan enhances solubility but reduces kinase inhibition).
  • QSAR modeling : Use Hammett constants (σ) or logP to predict activity trends .

Q. What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?

  • Models :

  • Rodent xenografts : Evaluate tumor growth inhibition (TGI >50% at 10 mg/kg, oral).
  • CNS penetration : Measure brain-to-plasma ratio (Kp >0.3 indicates blood-brain barrier crossing).
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.